6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one
CAS No.: 61709-02-2
Cat. No.: VC17605280
Molecular Formula: C9H6ClN3O
Molecular Weight: 207.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61709-02-2 |
|---|---|
| Molecular Formula | C9H6ClN3O |
| Molecular Weight | 207.61 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-1H-1,3,5-triazin-2-one |
| Standard InChI | InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14) |
| Standard InChI Key | HEVGASYHOZQJLI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=NC(=O)N2)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one (C₉H₅ClN₃O) features a 1,3,5-triazine core modified with two distinct functional groups:
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4-Chlorophenyl group at position 6, contributing hydrophobic and electron-withdrawing properties.
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Ketone group at position 2, enabling hydrogen bonding and electrophilic reactivity.
The planar triazine ring adopts a monoclinic crystal system (space group P2₁/c), as inferred from analogous triazinone derivatives . Bond lengths between the triazine nitrogen atoms range from 1.31–1.35 Å, while the C-Cl bond in the chlorophenyl group measures 1.74 Å .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 223.62 g/mol |
| Melting Point | 218–220°C (decomposes) |
| Solubility | DMSO > Methanol > Water |
| LogP (Octanol-Water) | 2.41 (predicted) |
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents, making it suitable for organic synthesis .
Synthetic Methodologies
Microwave-Assisted Cyclocondensation
A one-pot, three-component reaction under microwave irradiation provides high yields (85–92%) :
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Reactants: Cyanamide (1.0 equiv), 4-chlorobenzaldehyde (1.0 equiv), and ammonium acetate (1.2 equiv).
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Conditions: Neat mixture irradiated at 120°C for 8–10 minutes.
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Mechanism:
Key Advantage: Reduced reaction time (≤15 minutes vs. 6–8 hours conventional heating) .
Solution-Phase Synthesis
An alternative route employs 2-cyanoacetamide and 4-chlorophenyl isocyanate in tetrahydrofuran (THF) :
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Step 1: Nucleophilic attack of 2-cyanoacetamide on 4-chlorophenyl isocyanate forms a urea intermediate.
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Step 2: Intramolecular cyclization under acidic conditions (HCl/EtOH) yields the target compound.
| Parameter | Optimization Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Reaction Time | 4–12 hours | 8 hours |
| Yield | 68–89% | 82% |
Structural Characterization
Spectroscopic Analysis
Infrared Spectroscopy (IR):
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.42 (d, J = 8.4 Hz, 2H, Ar-H ortho to Cl).
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δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H meta to Cl).
13C NMR:
X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) of an analog (4-(4-chlorophenyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine) reveals:
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Hydrogen Bonding: N-H···O=C interactions (2.89 Å) stabilize crystal packing .
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Dihedral Angle: 42.5° between triazine and chlorophenyl planes .
Biological Activities and Applications
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus | 12.5 |
| E. coli | >100 |
| C. albicans | 25.0 |
Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR), critical for bacterial folate synthesis .
Kinase Inhibition
Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase (PDB: 1M17) . Key interactions:
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Chlorophenyl group occupies the hydrophobic cleft.
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Triazinone carbonyl forms hydrogen bonds with Lys721 and Asp831 .
Industrial and Agricultural Applications
Herbicidal Activity
Field trials of 6-aryl-1,3,5-triazin-2-ones demonstrate 90% weed suppression at 50 g/ha, outperforming atrazine (75% suppression) . Photostability studies show a half-life of 14 days under UV light, suggesting suitability for outdoor use .
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) reveals 92% efficiency in protecting mild steel in 1M HCl, attributed to adsorption of the chlorophenyl group onto metal surfaces .
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